8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one
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Description
Synthesis Analysis
The synthetic route for this compound involves the incorporation of HDAC (histone deacetylase) inhibitory functionality into a PI3K (phosphatidylinositol 3-kinase) inhibitor pharmacophore. By designing and synthesizing dual-acting inhibitors, it becomes possible to target both HDAC and PI3K pathways simultaneously. These compounds were then evaluated for their inhibitory activities against both targets .
Molecular Structure Analysis
The molecular structure of 8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one consists of a fused imidazoquinazoline core with additional functional groups. The presence of methoxy groups at positions 8 and 9, along with the thioxo (sulfur) group, contributes to its unique structure .
Scientific Research Applications
Synthesis and Cytotoxic Activity
A study focused on the design, synthesis, and testing of imidazoquinazoline derivatives for their antitumor activity against human mammary carcinoma cells, highlighting the potential of these compounds in cancer therapy (Georgey, 2014).
Antimicrobial and Antioxidant Potential
Another research explored the antimicrobial and antioxidant properties of newly synthesized quinazoline-4(3H)-ones, indicating their potent inhibitory action against various bacterial strains and significant antioxidant potential (Kumar et al., 2011).
Anti-oxidant, Anti-inflammatory, and Analgesic Activities
Research into azolopyrimidoquinolines and pyrimidoquinazolines revealed their inhibitory anti-oxidant activity and potent anti-inflammatory and analgesic activities, suggesting their therapeutic potential in managing inflammation and pain (El-Gazzar et al., 2009).
Cardiotonic Activity
A study on 1-(6,7-dimethoxy-4-quinazolinyl)piperidine derivatives highlighted their cardiotonic activity, contributing to the understanding of structure-activity relationships in the development of cardiotonic agents (Nomoto et al., 1991).
Angiotensin II Receptor Antagonistic Activities
Research into benzimidazole derivatives bearing acidic heterocycles demonstrated their in vitro and in vivo angiotensin II receptor antagonistic activities, offering insights into the development of treatments for hypertension (Kohara et al., 1996).
properties
IUPAC Name |
8,9-dimethoxy-5-sulfanylidene-1,3-dihydroimidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-17-8-3-6-7(4-9(8)18-2)13-12(19)15-5-10(16)14-11(6)15/h3-4H,5H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBTWKOJVSIVGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3NC(=O)CN3C(=S)N=C2C=C1OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one |
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